molecular formula C12H17N3O2 B12871403 tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B12871403
M. Wt: 235.28 g/mol
InChI Key: DCWJRPPLSJPVQT-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure, and is functionalized with an amino group and a tert-butyl ester. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a palladium-catalyzed Larock indole synthesis, which involves the cyclization of an appropriate precursor.

    Introduction of the Amino Group: The amino group can be introduced via a Buchwald-Hartwig amination reaction, where an aryl halide is coupled with an amine in the presence of a palladium catalyst.

    Esterification: The tert-butyl ester can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of a strong base like sodium hydride (NaH) and an appropriate nucleophile.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its functional groups allow for modifications that can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure is similar to known pharmacophores, making it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolo[3,2-c]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its fused bicyclic structure and the presence of both an amino group and a tert-butyl ester. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Biological Activity

Tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 219834-81-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O2C_{12}H_{17}N_{3}O_{2} with a molecular weight of 235.28 g/mol. The compound features a unique pyrrolo[3,2-c]pyridine core structure, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been reported to have minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .
  • Inhibition of Toll-Like Receptors (TLRs) : This compound has been identified as an inhibitor of TLR7 and TLR9, which are crucial in the immune response and are implicated in autoimmune diseases. The ability to modulate these receptors positions it as a potential therapeutic agent for conditions like systemic lupus erythematosus and rheumatoid arthritis .
  • Antiparasitic Activity : In vitro studies have suggested that related compounds show activity against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease. The development of structure-activity relationships (SAR) has led to the identification of analogs with enhanced potency against this parasite .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings regarding SAR include:

Modification Effect on Activity
Substitution on the amino groupAlters binding affinity to biological targets
Variation in the tert-butyl esterInfluences lipophilicity and solubility
Changes in the pyrrolo coreAffects overall biological potency

These modifications can enhance or diminish the compound's effectiveness against specific targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values between 3.12 and 12.5 µg/mL, showcasing their potential as antibacterial agents .

Case Study 2: TLR Inhibition

In a preclinical model assessing autoimmune responses, this compound demonstrated significant inhibition of TLR-mediated pathways. This inhibition correlated with reduced inflammatory markers in treated subjects compared to controls .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 4-amino-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4,6H,5,7H2,1-3H3,(H2,13,14)

InChI Key

DCWJRPPLSJPVQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2N

Origin of Product

United States

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